Rubreserine

Content Navigation

QA/QC labs struggle with unreliable physostigmine degradation analysis due to unstable eseroline and crude mixtures. High-purity Rubreserine provides the definitive solution as a stable o-quinone reference standard.

- Stable red chromophore (λmax ~480 nm) ensures precise HPLC-UV/LC-MS calibration.

- Enables accurate quantification of oxidative degradation in ophthalmic and systemic formulations.

- Essential for excipient optimization and shelf-life studies; lot-to-lot consistency guaranteed.

Immediate dispatch for critical analytical workflows.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

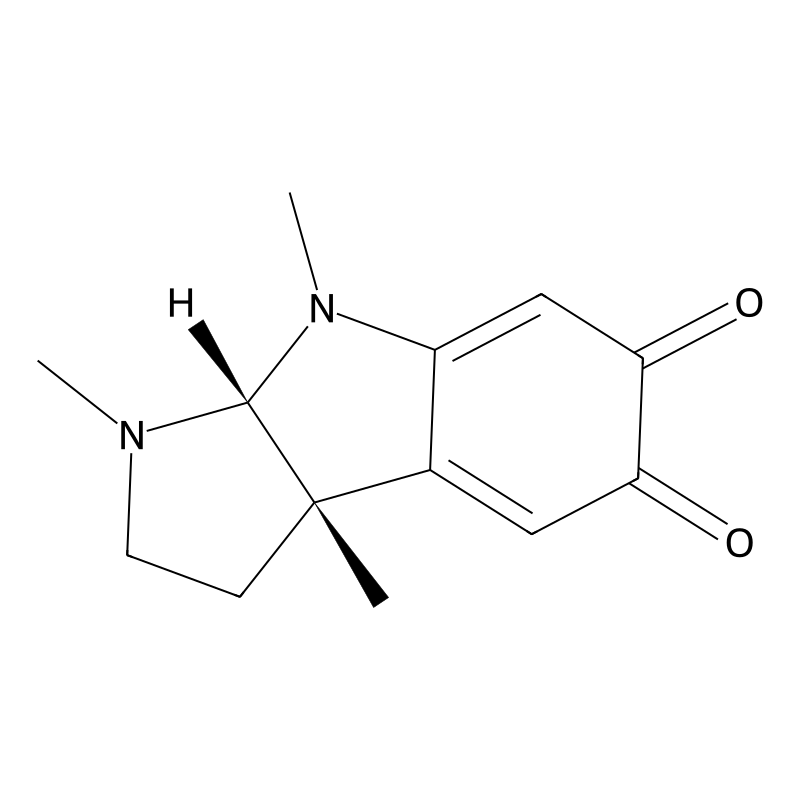

Rubreserine is a well-characterized, red o-quinone compound (C13H16N2O2) that serves as the terminal oxidative degradation product of the anticholinesterase alkaloid physostigmine. Formed via the hydrolysis of physostigmine to the transient intermediate eseroline, which subsequently oxidizes upon exposure to air, light, or alkaline conditions, rubreserine is an essential analytical marker in pharmaceutical quality control[1]. In procurement and analytical contexts, high-purity rubreserine is utilized as a critical reference standard for stability-indicating high-performance liquid chromatography (HPLC) assays, enabling the precise quantification of active pharmaceutical ingredient (API) degradation in ophthalmic and systemic formulations [2]. Its distinct chromophoric properties and defined molecular mass (232.12 g/mol) make it highly valuable for distinguishing oxidative breakdown pathways from other degradation trajectories.

Research Fit

References

- [1] Greig NH, et al. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine. J Med Chem. 1998;41(13):2371-9.

- [2] Kneczke M. Determination of pilocarpine, physostigmine, its degradation product rubreserine and preservatives by high-performance liquid chromatography. J Chromatogr. 1980;198(4):529-33.

Substituting high-purity rubreserine with crude degraded physostigmine mixtures or its immediate precursor, eseroline, compromises analytical reproducibility and assay validation. Eseroline is a colorless, highly unstable phenolic intermediate that rapidly and spontaneously oxidizes in the presence of air or light, making it entirely unsuitable as a stable calibration standard for long-term quantitative analysis [1]. Conversely, crude degradation mixtures contain a heterogeneous, shifting ratio of rubreserine, eserine blue, eserine brown, and other uncharacterized polymeric species, which prevents the establishment of precise HPLC-UV or LC-MS response factors [2]. Procuring isolated, high-purity rubreserine is therefore mandatory for laboratories requiring a stable, defined o-quinone chromophore to accurately benchmark the shelf-life and degradation kinetics of physostigmine-based therapeutics.

Substitution Risk

AChE Inhibition Profile

In evaluating the pharmacological safety and residual activity of degraded physostigmine formulations, it is critical to quantify the anticholinesterase (AChE) activity of its primary degradants. Biochemical assays demonstrate that rubreserine lacks meaningful anticholinesterase activity, showing no inhibition at concentrations up to 30 mM, whereas the parent compound physostigmine is a highly potent AChE inhibitor [1]. In vivo models further confirm that rubreserine is at least 1,000 times less active than physostigmine [2]. This massive quantitative differential establishes rubreserine as a biologically inactive terminal marker, essential for proving that oxidative degradation eliminates the drug's primary neurotoxic and therapeutic mechanisms.

| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition |

| Target Compound Data | Rubreserine (Inactive up to 30 mM; >1000-fold reduction in vivo) |

| Comparator Or Baseline | Physostigmine (Highly potent AChE inhibitor; active at nanomolar/micromolar levels) |

| Quantified Difference | >1,000-fold reduction in anticholinesterase activity |

| Conditions | In vitro biochemical assays and in vivo rat chromodacryorrhea response models |

Provides definitive proof for quality control teams that the oxidative degradation of physostigmine results in a pharmacologically inactive product, ensuring accurate toxicity profiling of expired formulations.

Chromophoric Stability for HPLC-UV

For stability-indicating analytical workflows, the reference standard must possess stable and distinct detection properties. The degradation of physostigmine first yields eseroline, a colorless intermediate that is highly unstable and difficult to quantify reliably due to rapid auto-oxidation. In contrast, rubreserine is a stable, deep red o-quinone compound that provides a strong, consistent chromophoric signal for UV-Vis and HPLC detection[1]. Because the addition of antioxidants like ascorbic acid halts the conversion of eseroline to rubreserine, quantifying the distinct rubreserine peak serves as the primary metric for evaluating the efficacy of antioxidant excipients in formulation development[2].

| Evidence Dimension | Chromophoric Stability and Detectability |

| Target Compound Data | Rubreserine (Stable red o-quinone, distinct UV-Vis absorbance) |

| Comparator Or Baseline | Eseroline (Colorless, highly unstable, rapidly oxidizes in air/light) |

| Quantified Difference | Stable chromophoric quantification vs. transient, unquantifiable intermediate |

| Conditions | HPLC-UV analysis of physostigmine degradation pathways in aqueous/ethanolic solutions |

Enables analytical chemists to establish reliable, long-term calibration curves for degradation monitoring, which is impossible with the transient eseroline intermediate.

Cytotoxicity Differentiation

When physostigmine degrades under specific alkaline conditions (e.g., refluxing with ammonium hydroxide), it forms a mixture of products, including rubreserine and novel indole derivatives like compound 4. Cytotoxicity screening across human cell lines (KB and LNCaP) reveals that rubreserine is only very weakly cytotoxic or completely inactive, whereas the alternative rearrangement product (compound 4) exhibits potent cytotoxicity[1]. Differentiating these species is critical for safety assessments; procuring pure rubreserine allows toxicologists to isolate its specific baseline effects from the severe cytotoxicity driven by other trace alkaline degradation impurities [1].

| Evidence Dimension | In vitro Cytotoxicity (KB and LNCaP cell lines) |

| Target Compound Data | Rubreserine (Very weakly cytotoxic / inactive) |

| Comparator Or Baseline | Ammoniacal degradation product Compound 4 (Potent cytotoxicity) |

| Quantified Difference | Orders of magnitude lower cytotoxicity for the standard oxidative degradant |

| Conditions | In vitro cell viability assays (KB human oral epidermoid carcinoma and LNCaP prostate cancer cells) |

Allows formulators and toxicologists to accurately attribute toxicity in degraded mixtures to specific chemical species rather than the general degradation pathway.

Stability-Indicating Assay Calibration

Because rubreserine provides a stable, highly detectable o-quinone chromophore, it is the standard of choice for calibrating HPLC and LC-MS methods used in the quality control of physostigmine ophthalmic solutions and systemic injections. It allows QA/QC laboratories to accurately quantify the extent of oxidative degradation over the product's shelf life[1].

Antioxidant Excipient Efficacy Evaluation

The formation of rubreserine is directly tied to the unmitigated oxidation of the intermediate eseroline. By spiking formulations with pure rubreserine as a benchmark, formulators can precisely measure how effectively added sulfites or ascorbic acid prevent the oxidative cascade, optimizing the excipient ratios required to stabilize the active pharmaceutical ingredient [2].

Negative Control in Cholinesterase Screening

Given its structural relationship to physostigmine but complete lack of anticholinesterase activity (up to 30 mM), rubreserine serves as a highly effective structurally related negative control. It is utilized in biochemical and in vivo assays to validate the specificity and target engagement of novel synthetic cholinesterase inhibitors, such as phenserine analogs [3].

Application Fit Matrix

References

- [1] Kneczke M. Determination of pilocarpine, physostigmine, its degradation product rubreserine and preservatives by high-performance liquid chromatography. J Chromatogr. 1980;198(4):529-33.

- [2] Pharmacological Reviews: Anticholinesterases Physostigmine. (Archived Institutional Data).

- [3] Greig NH, et al. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine. J Med Chem. 1998;41(13):2371-9.

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

2: ROBINSON B. THE STRUCTURE OF RUBRESERINE, A DECOMPOSITION PRODUCT OF PHYSOSTIGMINE. J Pharm Pharmacol. 1965 Feb;17:89-91. PubMed PMID: 14293064.

3: Schönenberger B, Jacobson AE, Brossi A, Streaty R, Klee WA, Flippen-Anderson JL, Gilardi R. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis. J Med Chem. 1986 Nov;29(11):2268-73. PubMed PMID: 3023611.

4: Kneczke M. Determination of pilocarpine, physostigmine, its degradation product rubreserine and preservatives by high-performance liquid chromatography. J Chromatogr. 1980 Oct 24;198(4):529-33. PubMed PMID: 7440688.

5: Yu Q, Greig NH, Holloway HW, Brossi A. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine. J Med Chem. 1998 Jun 18;41(13):2371-9. PubMed PMID: 9632370.

6: Isaksson K, Kissinger PT. Metabolism of physostigmine in mouse liver microsomal incubations studied by liquid chromatography with dual-electrode amperometric detection. J Chromatogr. 1987 Aug 7;419:165-75. PubMed PMID: 3667775.

7: Chen JL, Yeh MK, Chiang CH. Anaerobic stability of aqueous physostigmine solution. Drug Dev Ind Pharm. 2000 Sep;26(9):1007-11. PubMed PMID: 10914327.

Explore Compound Types